Aureothricin

概要

説明

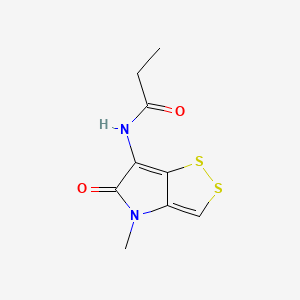

アウレオトリシンは、ストレプトマイセス属から黄色結晶性固体として初めて単離されたジチオロピロロン系抗生物質です 。 様々な植物病原細菌や真菌に対して幅広い抗菌作用を示すことが知られています 。 アウレオトリシンは、2つのエネチオール間にジスルフィド架橋を含む独自の二環状構造を持っています。これは、その独特の性質に貢献しています .

2. 製法

合成経路と反応条件: アウレオトリシンは、ジチオロピロロン系抗生物質の共通のコアであるピロチンをアセチル化することで合成できます 。 合成経路は、4-ベンジルチオ-5-ベンジルチオメチル-3-ヒドロキシ-2-オキソ-2,5-ジヒドロフランとアンモニアおよび第一級アミンを反応させて、3-アミノ-4-ベンジルチオ-5-ベンジルチオメチル-3-ピロリン-2-オン誘導体を生成する反応が含まれます .

工業生産方法: アウレオトリシンの工業生産には、ストレプトマイセス属を用いた発酵法が用いられます。 ハイビスカス酸ジメチルエステルやヒドロキシクエン酸ジメチルエステルなどの有機抽出物を培養培地に取り入れることで、生産量を高めることができます 。 培養培地に鉄イオン(Fe²⁺またはFe³⁺)を添加することによっても、アウレオトリシンの生産が誘導されます .

3. 化学反応解析

反応の種類: アウレオトリシンは、酸化、還元、置換など、様々な化学反応を起こします .

一般的な試薬と条件:

酸化: アウレオトリシンは、過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を用いて酸化できます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を用いて行うことができます。

置換: 置換反応は、多くの場合、塩基性条件下でアミンやチオールなどの求核剤が関与します。

主要な生成物: これらの反応から生成される主要な生成物には、抗菌作用が変化した修飾ジチオロピロロン誘導体が含まれます .

準備方法

Synthetic Routes and Reaction Conditions: Aureothricin can be synthesized through the acetylation of the common core pyrrothine of dithiolopyrrolone antibiotics . The synthetic route involves the reaction of 4-benzylthio-5-benzylthiomethyl-3-hydroxy-2-oxo-2,5-dihydrofuran with ammonia and primary amines to form 3-amino-4-benzylthio-5-benzylthiomethyl-3-pyrrolin-2-one derivatives .

Industrial Production Methods: Industrial production of this compound involves fermentation processes using Streptomyces species. The production can be enhanced by incorporating organic extracts, such as hibiscus acid dimethyl ester and hydroxycitric acid dimethyl ester, into the culture media . The addition of iron ions (Fe²⁺ or Fe³⁺) to the culture media also induces the production of this compound .

化学反応の分析

Types of Reactions: Aureothricin undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include modified dithiolopyrrolone derivatives with altered antimicrobial properties .

科学的研究の応用

Antimicrobial Applications

1. Antibacterial Activity

Aureothricin has demonstrated considerable efficacy against a range of bacterial pathogens, including both Gram-positive and Gram-negative bacteria. It acts primarily by inhibiting RNA synthesis, which is critical for bacterial growth and replication. Studies have shown that this compound can inhibit the activity of bacterial RNA polymerase, leading to a bacteriostatic effect on susceptible organisms such as Staphylococcus aureus and Escherichia coli .

2. Antifungal Properties

In addition to its antibacterial properties, this compound has shown antifungal activity against various fungal strains. This includes effectiveness against pathogenic fungi that pose significant health risks, particularly in immunocompromised individuals. The compound's mode of action against fungi is similar to its antibacterial effects, primarily involving the inhibition of nucleic acid synthesis .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 2 μg/ml |

| Escherichia coli | Gram-negative | 0.2 μg/ml |

| Candida albicans | Fungal | 4 μg/ml |

| Pseudomonas aeruginosa | Gram-negative | 8 μg/ml |

Case Studies

Case Study 1: Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)

In a controlled laboratory study, this compound was tested against MRSA strains. The results indicated that this compound exhibited potent antibacterial activity, with MIC values significantly lower than those for traditional antibiotics such as methicillin. This suggests that this compound could be a valuable alternative in treating infections caused by antibiotic-resistant bacteria .

Case Study 2: Antifungal Activity Assessment

Another study focused on the antifungal properties of this compound against Candida albicans. The research demonstrated that this compound effectively inhibited fungal growth at concentrations that were well-tolerated in mammalian cell lines, indicating its potential for therapeutic use in treating fungal infections without significant toxicity .

Future Directions and Research Opportunities

The promising results from studies on this compound highlight several avenues for future research:

- Synthetic Modifications : Investigating analogs of this compound could enhance its efficacy or reduce toxicity.

- Clinical Trials : Conducting clinical trials to assess the safety and efficacy of this compound in human subjects.

- Combination Therapies : Exploring the potential of using this compound in combination with other antimicrobial agents to overcome resistance mechanisms in pathogens.

作用機序

類似化合物との比較

アウレオトリシンは、ホルマイシン、チオルーチン、チオマリノールなどの他の化合物を含むジチオロピロロン系抗生物質ファミリーに属します 。 これらの類似化合物と比較して、アウレオトリシンは、その特定の構造修飾と幅広い抗菌作用のためにユニークです .

類似化合物のリスト:

- ホルマイシン

- チオルーチン

- チオマリノール

アウレオトリシンの独自の性質と多様な用途は、様々な科学研究や産業分野で貴重な化合物となっています。

生物活性

Aureothricin is a notable antibiotic belonging to the dithiolopyrrolone class, first isolated from the actinobacterium Streptomyces. It exhibits a broad spectrum of biological activities, particularly against various Gram-positive and Gram-negative bacteria, as well as showing potential anti-cancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula and features a unique bicyclic structure characterized by a disulfide bridge between two ene-thiols. This structural arrangement is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 218.31 g/mol |

| Melting Point | 158°C |

| Solubility | Soluble in organic solvents (e.g., DMSO) |

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against a variety of pathogens:

- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.

- Mycobacterium tuberculosis : Exhibits potent activity, making it a candidate for further research in tuberculosis treatment.

Antitumor Activity

Recent studies have indicated that this compound possesses cytotoxic effects on cancer cell lines:

- HT-1080 Fibrosarcoma Cells : Exhibited growth inhibition with an IC50 value of 30 µM, indicating a concentration-dependent effect on tumor cell proliferation .

The precise mechanisms by which this compound exerts its biological effects are still being elucidated. However, several hypotheses have emerged:

- Inhibition of Protein Synthesis : Similar to other dithiolopyrrolones, this compound may interfere with transcription processes in yeast and bacterial cells, leading to microbially static properties.

- Disruption of Cell Membrane Integrity : Some studies suggest that this compound can disrupt bacterial cell membranes, contributing to its antibacterial effects.

Study on Antimicrobial Efficacy

In a study published in the Journal of Antibiotics, researchers evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated:

- Minimum Inhibitory Concentration (MIC) values ranged from 1 to 8 µg/mL for most tested strains.

- This compound was found to be more effective than traditional antibiotics like penicillin against certain resistant strains .

Research on Antitumor Activity

A separate investigation focused on the antitumor properties of this compound. The study highlighted:

- This compound's ability to induce apoptosis in cancer cells, with increased levels of caspase-3 activation observed in treated HT-1080 cells.

- A comparative analysis showed that this compound outperformed several conventional chemotherapeutic agents in terms of cytotoxicity against cancer cell lines .

特性

IUPAC Name |

N-(4-methyl-5-oxodithiolo[4,3-b]pyrrol-6-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S2/c1-3-6(12)10-7-8-5(4-14-15-8)11(2)9(7)13/h4H,3H2,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZYFXMSMFMTSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C2C(=CSS2)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205993 | |

| Record name | Aureothricin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574-95-8 | |

| Record name | Aureothricin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aureothricin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AUREOTHRICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KX00L19Q2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。